molecular formula C6H9ClO3S B570904 4-Oxocyclohexane-1-sulfonyl chloride CAS No. 1262409-43-7

4-Oxocyclohexane-1-sulfonyl chloride

Cat. No.: B570904
CAS No.: 1262409-43-7
M. Wt: 196.645
InChI Key: IJOOLKIYFVIJNU-UHFFFAOYSA-N
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Description

4-Oxocyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C₆H₉ClO₃S and a molecular weight of 196.65 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to a cyclohexanone ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxocyclohexane-1-sulfonyl chloride typically involves the chlorination of 4-oxocyclohexanesulfonic acid. This reaction is carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent moisture from interfering with the process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Oxocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed:

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Sulfonyl Hydrides: Produced through reduction reactions.

Scientific Research Applications

4-Oxocyclohexane-1-sulfonyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-oxocyclohexane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The compound can interact with nucleophilic sites on biomolecules, resulting in the modification of their structure and function .

Comparison with Similar Compounds

    4-Oxocyclohexane-1-sulfonic acid: Similar structure but lacks the chloride group.

    Cyclohexanesulfonyl chloride: Lacks the ketone group present in 4-oxocyclohexane-1-sulfonyl chloride.

    Tosyl chloride: Contains a toluene ring instead of a cyclohexane ring.

Uniqueness: this compound is unique due to the presence of both a sulfonyl chloride group and a ketone group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-oxocyclohexane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOOLKIYFVIJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717343
Record name 4-Oxocyclohexane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262409-43-7
Record name 4-Oxocyclohexane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxocyclohexane-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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